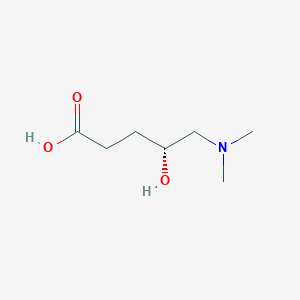![molecular formula C12H15F3N2O B15158597 (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine CAS No. 676560-28-4](/img/structure/B15158597.png)
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is a chemical compound that features a cyclohexylamine core with a trifluoromethyl-substituted pyridine ring attached via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable nucleophile to introduce the ether linkage. This can be achieved through a nucleophilic substitution reaction using a cyclohexanol derivative under basic conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group. This can be done using ammonia or an amine source under appropriate conditions, such as elevated temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and amine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with enhanced properties. Its trifluoromethyl group imparts stability and lipophilicity, making it valuable in various applications.
Mecanismo De Acción
The mechanism of action of (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein. The amine group can form hydrogen bonds or electrostatic interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: A related compound with similar trifluoromethyl and amine functionalities.
2-(Trifluoromethyl)pyridine: Lacks the amine group but shares the trifluoromethyl-substituted pyridine core.
Cyclohexylamine: Contains the cyclohexylamine core but lacks the trifluoromethyl-pyridine moiety.
Uniqueness
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl)amine is unique due to the combination of its trifluoromethyl-substituted pyridine ring and cyclohexylamine core. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
676560-28-4 |
|---|---|
Fórmula molecular |
C12H15F3N2O |
Peso molecular |
260.26 g/mol |
Nombre IUPAC |
4-[5-(trifluoromethyl)pyridin-2-yl]oxycyclohexan-1-amine |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)8-1-6-11(17-7-8)18-10-4-2-9(16)3-5-10/h1,6-7,9-10H,2-5,16H2 |
Clave InChI |
PSKDPLYVBXKMIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)OC2=NC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


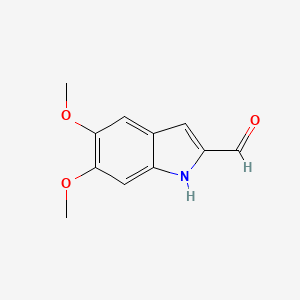
![4-[2-(Diethylamino)propoxy]-3,5-dimethylphenol](/img/structure/B15158522.png)
![1-Oxaspiro[4.5]dec-6-en-2-one, 4,4,8-trimethyl-, (5S,8R)-](/img/structure/B15158529.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B15158532.png)

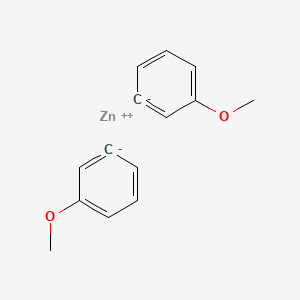

![(3aR,6aS)-5-(3-fluorophenyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B15158554.png)

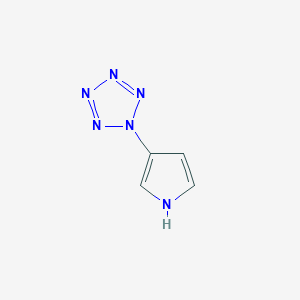
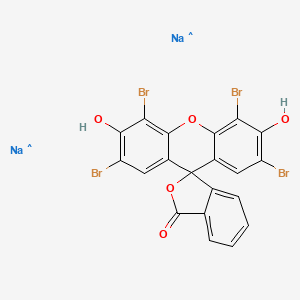
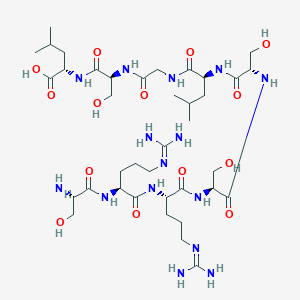
![(NE)-N-(2-chloro-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B15158586.png)
